molecular formula C15H21N3OS B6725518 N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6725518
M. Wt: 291.4 g/mol
InChI Key: MJZSKAYWIOMECR-UHFFFAOYSA-N
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Description

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[310]hexane-6-carboxamide is a complex organic compound featuring a unique bicyclic structure combined with a thiazole and piperidine moiety

Properties

IUPAC Name

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14(13-10-2-1-3-11(10)13)18-15-17-8-12(20-15)9-4-6-16-7-5-9/h8-11,13,16H,1-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSKAYWIOMECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NC3=NC=C(S3)C4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Bicyclo[3.1.0]hexane Formation: This step involves the cyclization of a suitable precursor to form the bicyclic hexane structure, often through intramolecular cyclization reactions.

    Amide Bond Formation: The final step involves coupling the bicyclic hexane derivative with the thiazole-piperidine intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The bicyclic structure provides rigidity, which can improve the specificity and potency of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide is unique due to its bicyclic hexane structure, which is not commonly found in similar compounds. This structural feature can impart unique physical and chemical properties, such as increased rigidity and specific binding interactions, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[310]hexane-6-carboxamide, highlighting its synthesis, reactions, applications, and unique features

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